

# Application of Cupric Fluoride in Semiconductor Manufacturing: Detailed Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cupric fluoride

Cat. No.: B3029767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the fabrication of advanced semiconductor devices, the precise and reliable patterning of copper interconnects is a critical process. While copper offers superior conductivity and electromigration resistance compared to aluminum, its etching presents significant challenges due to the low volatility of its reaction byproducts in conventional plasma processes. One key area of research and application involves the use of fluorine-based plasmas, which react with copper to form **cupric fluoride** ( $\text{CuF}_2$ ). This document provides detailed application notes and protocols for the use of **cupric fluoride** and fluorine-based chemistries in the plasma etching of copper for semiconductor manufacturing. The primary method discussed is a two-step reactive ion etching (RIE) process, which combines a plasma-induced conversion of copper to a copper halide followed by a wet chemical dissolution step.

## Core Applications of Cupric Fluoride Chemistry

The primary application of **cupric fluoride** chemistry in semiconductor manufacturing is in the dry etching of copper films. This is particularly relevant for patterning copper interconnects, a fundamental component of modern integrated circuits.<sup>[1]</sup> The process leverages the reaction between fluorine radicals and energetic ions in a plasma to convert metallic copper into a copper fluoride layer.

Key Processes:

- Plasma Etching: The use of fluorine-containing gases, such as sulfur hexafluoride (SF<sub>6</sub>) and carbon tetrafluoride (CF<sub>4</sub>), in a plasma reactor to react with the copper surface.[\[2\]](#)
- Formation of Copper Fluoride: The reaction in the plasma environment leads to the formation of a thin layer of **cupric fluoride** (CuF<sub>2</sub>) and/or cuprous fluoride (CuF) on the exposed copper surfaces.[\[1\]](#)[\[3\]](#)
- Residue Removal: Due to the low volatility of copper fluoride at standard processing temperatures, a subsequent step is required to remove this layer and complete the etching process.[\[4\]](#)

## Experimental Data and Process Parameters

The following tables summarize quantitative data gathered from various experimental studies on the plasma etching of copper using fluorine-based chemistries.

Parameter	Value	Gas Chemistry	Source
Etch Rate	0.1 - 1.5 µm/min	SF <sub>6</sub>	<a href="#">[1]</a>
Copper Consumption Rate	582.2 Å/min (0.05822 µm/min)	Cl <sub>2</sub> /CF <sub>4</sub> (10/5 sccm)	<a href="#">[1]</a>
Plasma Power	300 - 600 W	Cl <sub>2</sub> /CF <sub>4</sub>	<a href="#">[1]</a>
Pressure	40 - 120 mTorr	Cl <sub>2</sub> /CF <sub>4</sub>	<a href="#">[1]</a>
Substrate Temperature	> 150 °C (for enhanced volatility of other metal fluorides)	CF <sub>4</sub> /O <sub>2</sub>	<a href="#">[4]</a>

Table 1: Copper Etch Rates and General Process Conditions

Material	Etchant Gas	Etch Rate	Selectivity to SiO <sub>2</sub>	Source
Si <sub>3</sub> N <sub>4</sub>	SF <sub>6</sub>	~700 Å/min	6:1	[5]
Si <sub>3</sub> N <sub>4</sub>	CF <sub>4</sub>	-	5:2	[5]
SiO <sub>2</sub>	C <sub>2</sub> F <sub>6</sub> /CH <sub>4</sub>	Varies with % CH <sub>4</sub>	Up to ~12	[6]
Photoresist	C <sub>4</sub> F <sub>8</sub> /H <sub>2</sub>	Varies with % H <sub>2</sub>	Up to ~10 (SiO <sub>2</sub> /PR)	[7]

Table 2: Selectivity Data for Fluorine-Based Plasmas on Various Materials (for reference) Note: Direct selectivity data for copper etching against common mask materials in fluorine-based plasmas is limited in the reviewed literature. The challenge often lies in the non-volatile nature of the copper fluoride byproduct rather than the etch rate of the mask itself.

## Experimental Protocols

### Protocol 1: Two-Step Reactive Ion Etching of Copper

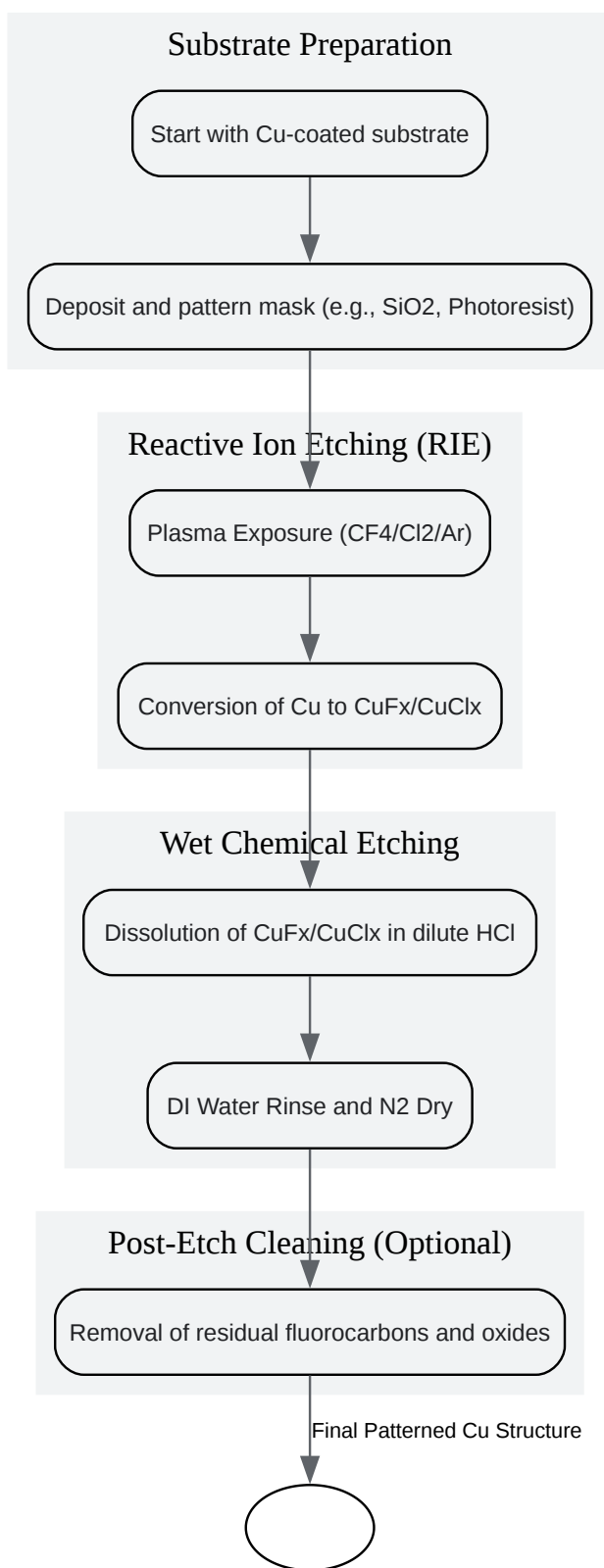
This protocol describes a common method for patterning copper films using a fluorine-containing plasma followed by a wet etch to remove the resulting copper fluoride layer.

1. Substrate Preparation: a. Begin with a substrate coated with a copper film of the desired thickness. b. Deposit and pattern a suitable hard mask (e.g., SiO<sub>2</sub>, SiN) or use a photoresist mask to define the areas of copper to be etched.
2. Plasma Exposure (Copper to Copper Fluoride Conversion): a. Place the substrate in a reactive ion etching (RIE) chamber. b. Introduce the process gases. A typical gas mixture is Cl<sub>2</sub> and CF<sub>4</sub>, often with Ar to enhance physical sputtering. For example, a flow rate of 10 sccm Cl<sub>2</sub> and 5 sccm CF<sub>4</sub> can be used.[1] c. Set the process pressure, for instance, to 40 mTorr.[1] d. Apply RF power to generate the plasma. A power of 600 W is a representative value.[1] e. The duration of the plasma exposure depends on the thickness of the copper film and the etch rate. The goal is to convert the exposed copper to a copper halide.

3. Wet Etch (Copper Fluoride Removal): a. After the plasma treatment, remove the substrate from the RIE chamber. b. Immerse the substrate in a dilute hydrochloric acid (HCl) solution to dissolve the copper fluoride/chloride layer. A typical solution is a 6:94 mixture of 35% HCl to deionized water.[8] c. The immersion time is typically short, on the order of seconds to a few minutes, until the copper halide residue is completely removed. d. Rinse the substrate thoroughly with deionized water and dry with nitrogen.

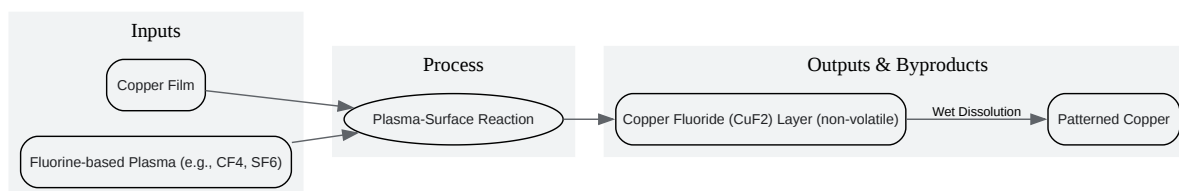
4. Post-Etch Cleaning: a. In some cases, post-etch residues may remain. These can be a mixture of copper oxides, fluorides, and fluorocarbons.[9] b. A cleaning step using a specialized chemistry, such as a mixture of choline chloride and malonic acid, can be employed to remove these residues.[9]

## Diagrams and Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the two-step plasma etching of copper.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [par.nsf.gov](https://par.nsf.gov) [[par.nsf.gov](https://par.nsf.gov)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [spl.skku.ac.kr](https://spl.skku.ac.kr) [[spl.skku.ac.kr](https://spl.skku.ac.kr)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [nfc.arizona.edu](https://nfc.arizona.edu) [[nfc.arizona.edu](https://nfc.arizona.edu)]
- To cite this document: BenchChem. [Application of Cupric Fluoride in Semiconductor Manufacturing: Detailed Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029767#cupric-fluoride-applications-in-semiconductor-manufacturing>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)